molecular formula C13H20BNO3 B2992914 (4-(Hexylcarbamoyl)phenyl)boronic acid CAS No. 1611473-73-4

(4-(Hexylcarbamoyl)phenyl)boronic acid

Cat. No.: B2992914
CAS No.: 1611473-73-4
M. Wt: 249.12
InChI Key: NBDNMUSZDAHAIE-UHFFFAOYSA-N
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Description

(4-(Hexylcarbamoyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a hexylcarbamoyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Hexylcarbamoyl)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with hexyl isocyanate to form the corresponding hexylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining environmental and safety standards .

Biological Activity

(4-(Hexylcarbamoyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C13_{13}H19_{19}BNO2_2
  • Molar Mass : 221.11 g/mol .
  • CAS Number : 1611473-73-4 .

Boronic acids, including this compound, interact with various biological targets through reversible covalent bonding, particularly with diols and amino groups in proteins. This interaction can modulate enzyme activities and influence cellular uptake processes .

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives possess significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on MCF-7 breast cancer cells with an IC50_{50} value indicating substantial potency .

2. Antibacterial Properties

This compound has also been evaluated for its antibacterial activity. Research indicates that this compound can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli, with effective concentrations noted around 6.50 mg/mL .

3. Antioxidant Activity

The antioxidant potential of this boronic acid derivative has been assessed using various assays, including DPPH and ABTS radical scavenging methods. The compound displayed significant antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)18.76 ± 0.62
AntibacterialE. coli6.50
AntioxidantABTS Radical Scavenging0.14 ± 0.01
Enzyme InhibitionButyrylcholinesterase3.12 ± 0.04

Synthesis and Formulation

The synthesis of this compound typically involves the reaction of phenylboronic acid with hexylcarbamide under controlled conditions to yield the desired compound with high purity and yield . This compound can be incorporated into various formulations, including creams and gels, enhancing their therapeutic efficacy through improved bioavailability.

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Antimicrobial Treatments : In formulations targeting bacterial infections.
  • Cosmetics : Due to its antioxidant properties, it may be beneficial in skincare products aimed at reducing oxidative damage.

Properties

IUPAC Name

[4-(hexylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-2-3-4-5-10-15-13(16)11-6-8-12(9-7-11)14(17)18/h6-9,17-18H,2-5,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDNMUSZDAHAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCCCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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